molecular formula C21H20F5N2O3PS B13827292 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate

Cat. No.: B13827292
M. Wt: 506.4 g/mol
InChI Key: DPCXXAXWTUBLKB-UHFFFAOYSA-M
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Description

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is a complex organic compound that features a pyridinium core substituted with difluoro-diphenyl-phosphanyl and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.

    Introduction of the Difluoro-diphenyl-phosphanyl Group: This step involves the reaction of the pyridinium intermediate with a difluoro-diphenyl-phosphanyl reagent under controlled conditions.

    Addition of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyridinium compounds.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate involves its interaction with specific molecular targets. The difluoro-diphenyl-phosphanyl group may play a role in binding to metal centers, while the dimethylamino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate
  • 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-methylamino-pyridinium triflate

Uniqueness

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both difluoro-diphenyl-phosphanyl and dimethylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H20F5N2O3PS

Molecular Weight

506.4 g/mol

IUPAC Name

1-[diphenylphosphanyl(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate

InChI

InChI=1S/C20H20F2N2P.CHF3O3S/c1-23(2)17-13-15-24(16-14-17)20(21,22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19;2-1(3,4)8(5,6)7/h3-16H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

DPCXXAXWTUBLKB-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(F)(F)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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